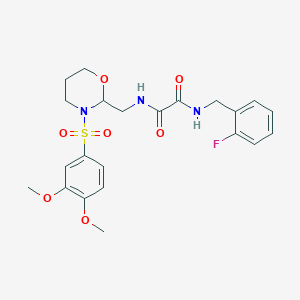

![molecular formula C16H11Cl2FN2O3S2 B2686212 N-(4,7-dichlorobenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide CAS No. 898427-40-2](/img/structure/B2686212.png)

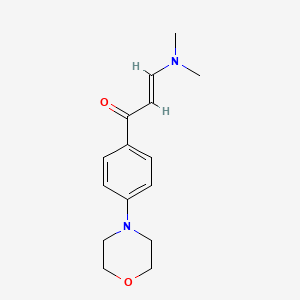

N-(4,7-dichlorobenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of this compound includes a thiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Scientific Research Applications

Sulfonamides and Related Compounds: A Comprehensive Overview

Sulfonamides represent a significant class of compounds with a wide range of applications in medicinal chemistry due to their presence in many clinically used drugs. The primary sulfonamide moiety is a common structural feature in diuretics, carbonic anhydrase inhibitors (CAIs), antiepileptics, antipsychotics, and cyclooxygenase 2 (COX2) inhibitors. Recent research has expanded the utility of sulfonamides to include novel drugs with significant antitumor activity, such as apricoxib and pazopanib. These advancements highlight the ongoing need for novel sulfonamides targeting specific medical applications, such as selective antiglaucoma drugs and antitumor agents (Carta, Scozzafava, & Supuran, 2012).

Diuretics and Carbonic Anhydrase Inhibitory Action

Benzothiadiazines and high ceiling diuretics containing sulfamoyl moieties have been shown to inhibit carbonic anhydrase (CA) isoforms, contributing to their therapeutic action in obesity, cancer, epilepsy, and hypertension. The combination of diuretic sulfonamide CA inhibitors with other agents has been explored to enhance therapeutic activity in cardiovascular diseases and obesity. These findings underline the multifaceted roles of sulfonamides in drug development and their potential for repositioning in new therapeutic areas (Carta & Supuran, 2013).

Antiglaucoma Applications

The use of sulfonamide CA inhibitors in treating glaucoma, a major cause of blindness, has been extensively researched. Sulfonamides with systemic and topical actions have been developed as antiglaucoma agents, reducing intraocular pressure by diminishing bicarbonate formation and aqueous humor secretion. The ongoing search for new CA inhibitors underscores the critical need for innovative treatments for glaucoma (Masini, Carta, Scozzafava, & Supuran, 2013).

Sulfonamide Inhibitors and Their Biological Importance

Sulfonamide compounds, known for their bacteriostatic properties, have also been investigated for their potential in treating a variety of conditions, including cancer, glaucoma, inflammation, and dandruff. The exploration of sulfonamide inhibitors for targets like tyrosine kinase and HIV protease-1 emphasizes the versatility and significance of sulfonamides in developing drugs for multiple diseases (Gulcin & Taslimi, 2018).

properties

IUPAC Name |

N-(4,7-dichloro-1,3-benzothiazol-2-yl)-3-(4-fluorophenyl)sulfonylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11Cl2FN2O3S2/c17-11-5-6-12(18)15-14(11)21-16(25-15)20-13(22)7-8-26(23,24)10-3-1-9(19)2-4-10/h1-6H,7-8H2,(H,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKWHTUQAMPZFMS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1F)S(=O)(=O)CCC(=O)NC2=NC3=C(C=CC(=C3S2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11Cl2FN2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4,7-dichlorobenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

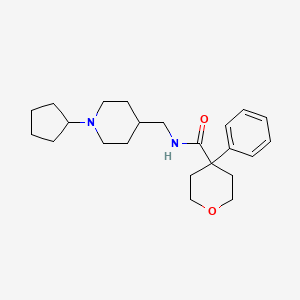

![N-benzyl-N-(4-fluorobenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide](/img/structure/B2686129.png)

![3,5-Dimethyl-1-({[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)piperidine](/img/structure/B2686133.png)

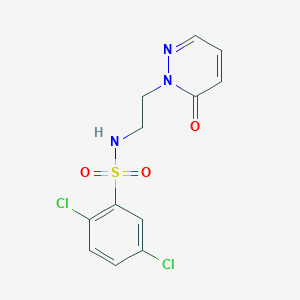

![2-(4-chlorophenyl)-3-[(4-chlorophenyl)sulfanyl]-N-methyl-4-quinolinecarboxamide](/img/structure/B2686140.png)

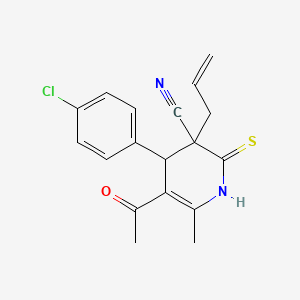

![diethyl 2-(3,4,5-trimethoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2686144.png)

![N-[(3Ar,6aR)-6a-(2-methoxyethoxy)-3,4,5,6-tetrahydro-2H-cyclopenta[b]furan-3a-yl]prop-2-enamide](/img/structure/B2686148.png)

![N-[3-(9-Azabicyclo[3.3.1]nonan-9-yl)-3-oxopropyl]prop-2-enamide](/img/structure/B2686149.png)

![2,4-Dinitro-1-{2-[({[3-(trifluoromethyl)anilino]carbonyl}oxy)imino]cyclohexyl}benzene](/img/structure/B2686152.png)